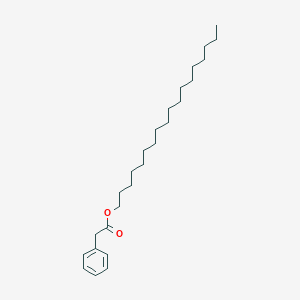

Benzeneacetic acid, octadecyl ester

Description

Historical Trajectories in Phenylacetate (B1230308) Ester Chemical Investigations

The study of phenylacetate esters is rooted in the broader history of ester synthesis. Esters, known for their wide-ranging industrial applications, have been synthesized for well over a century echochemgroup.comresearchgate.net. Early methods for producing simpler phenylacetate esters, such as phenyl acetate (B1210297), involved reacting phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride wikipedia.orgacs.org.

A significant pathway for synthesizing various alkyl phenylacetates has been the direct esterification of phenylacetic acid with an appropriate alcohol, a reaction typically catalyzed by strong mineral acids like sulfuric or hydrochloric acid orgsyn.org. An alternative historical laboratory method involved the treatment of benzyl (B1604629) cyanide with an alcohol and a strong acid orgsyn.org. Over the decades, research has evolved to employ new catalysts and processes. For instance, the use of metal cation-exchanged nanoclay catalysts has been explored for the esterification of phenylacetic acid, demonstrating a move towards more efficient and potentially reusable catalytic systems nih.gov. These foundational investigations into the synthesis and properties of simpler phenylacetates have laid the groundwork for the study and production of more complex molecules like Benzeneacetic acid, octadecyl ester.

Current Significance in Chemical and Biological Research

The contemporary relevance of this compound stems from its specific molecular structure. It is recognized as a biochemical compound used in proteomics research scbt.com. As a derivative of phenylacetic acid, it belongs to a class of esters with established industrial applications chemicalbook.com.

The presence of the long octadecyl chain makes it a highly hydrophobic molecule, a characteristic that is a focal point of current research into long-chain esters. Such compounds are being investigated for their potential in material science, for example, as components of bio-based polymers that could replace traditional oil-based plastics aalto.fi. The physical properties endowed by the long alkyl chain are critical to their function, influencing factors like barrier properties in films and thermal characteristics aalto.fi. While the parent molecule, phenylacetic acid, is known to be produced by various microorganisms and possesses antimicrobial properties, the esterification to a long-chain alcohol dramatically alters its solubility and transport properties, which is a key area of interest in the study of bioactive molecules pnas.orgnih.govnih.gov.

Delineation of Key Academic Research Domains

Current academic research involving compounds like this compound falls into several key domains:

Green Chemistry and Biocatalysis: A major research thrust is the development of environmentally benign methods for ester synthesis. This includes the use of enzymes, such as immobilized lipases, to catalyze esterification under mild conditions, offering high yields and reducing the need for harsh chemicals and purification steps researchgate.net.

Material Science: The study of long-chain esters, including those derived from cellulose (B213188) and fatty acids, is an active field. Research focuses on how the length of the alkyl chain influences thermal, mechanical, and barrier properties, with potential applications in packaging and thermoplastic materials aalto.fi.

Biochemical and Pharmaceutical Research: Long-chain esters are investigated for their biological activity. Esterification is a common strategy to modify a parent compound's properties, such as its ability to interact with cell membranes or its metabolic stability. Research in this area explores how acylating compounds with fatty acids can modulate their bioactivity, for instance, as enzyme inhibitors nih.gov. Specifically, this compound is utilized as a reagent in the field of proteomics scbt.com.

Metabolic Pathway Elucidation: The parent acid, phenylacetate, is a metabolite in various organisms. Research into the bacterial catabolism of phenylacetate reveals complex enzymatic pathways, which are of fundamental biochemical interest and may have implications for biotechnology and understanding disease pnas.orgresearchgate.net.

Chemical Profile

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 70008-90-1 scbt.com |

| Molecular Formula | C₂₆H₄₄O₂ scbt.com |

| Molecular Weight | 388.63 g/mol scbt.com |

| Alternate Name | Stearyl phenylacetate scbt.com |

Click on a row to display more information.

Mentioned Compounds

Properties

IUPAC Name |

octadecyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOSPFVUWDXSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340222 | |

| Record name | Benzeneacetic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70008-90-1 | |

| Record name | Benzeneacetic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzeneacetic Acid, Octadecyl Ester

Advanced Chemical Synthesis Approaches

The chemical synthesis of Benzeneacetic acid, octadecyl ester, primarily involves the direct reaction between benzeneacetic acid and octadecanol through esterification. Optimization of this process relies on carefully designed reaction conditions and the selection of appropriate catalyst systems.

Esterification Reaction Design

The most fundamental approach for synthesizing this compound is the Fischer-Speier esterification. This method involves reacting benzeneacetic acid with octadecanol in the presence of an acid catalyst. The reaction is an equilibrium process, and to achieve high yields, the removal of water, a byproduct, is crucial. masterorganicchemistry.com This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

The general reaction is as follows: C₆H₅CH₂COOH (Benzeneacetic acid) + C₁₈H₃₇OH (Octadecanol) ⇌ C₆H₅CH₂COOC₁₈H₃₇ (this compound) + H₂O

Key design parameters that influence the reaction outcome include temperature, reaction time, and the molar ratio of the reactants. Using the alcohol as a solvent or in large excess can help shift the equilibrium towards the product side. masterorganicchemistry.com For long-chain esters, the reaction may be conducted in the presence of a polar organic solvent to ensure the miscibility of the reactants. google.com

Catalyst Systems in Ester Synthesis Optimization

The choice of catalyst is paramount in optimizing the Fischer esterification process. While traditional homogeneous catalysts are effective, research has expanded to include heterogeneous catalysts to simplify product purification and catalyst recovery.

Homogeneous Catalysts:

Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for esterification. masterorganicchemistry.comgoogle.com

Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) and naphthalene-beta-sulfonic acid are also frequently used, offering high catalytic activity. masterorganicchemistry.comgoogle.comdergipark.org.tr

Heterogeneous Catalysts:

Ion-Exchange Resins: Acidic resins like Amberlyst-15 can be used as solid catalysts, which are easily filtered out from the reaction mixture, facilitating a simpler work-up procedure. iiste.org

Metal-Supported Catalysts: Systems such as zinc-impregnated Montmorillonite K10 clay have shown high conversion and selectivity in the synthesis of phenolic esters under solvent-free conditions and may be applicable here. jetir.org

Tin(II) Compounds: For the synthesis of benzoic acid esters with long-chain alcohols, tin(II) compounds have been successfully employed as catalysts, allowing for the separation of the catalyst by simple filtration without a base treatment. google.com

The table below summarizes various catalyst systems used in analogous esterification reactions.

| Catalyst Type | Specific Catalyst | Reactants | Key Findings |

| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | Benzoic Acid, Ethanol | Effective for achieving high conversion rates. dergipark.org.tr |

| Homogeneous Acid | Naphthalene-beta-sulfonic acid | Gallic Acid, 1-Octadecanol | Successful synthesis of a long-chain ester in a polar solvent. google.com |

| Heterogeneous | Amberlyst-15 | Benzoic Acid, Glycerol | Provided high selectivity and yield (approx. 70%) in solvent-free conditions. iiste.org |

| Heterogeneous | Tin(II) Compounds | Benzoic Acid, C7-C13 Alcohols | Enables high purity ester formation with simple catalyst removal by filtration. google.com |

Multi-Step Synthetic Strategies

To overcome the equilibrium limitations of direct esterification, multi-step strategies can be employed. These methods typically involve converting the carboxylic acid into a more reactive intermediate.

A common two-step approach involves:

Formation of an Acyl Chloride: Benzeneacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form benzeneacetyl chloride. This intermediate is highly reactive.

Acylation of the Alcohol: The resulting benzeneacetyl chloride is then reacted with octadecanol. This reaction is typically fast, irreversible, and proceeds at lower temperatures than Fischer esterification. A non-nucleophilic base, such as pyridine, is often added to neutralize the HCl byproduct.

An alternative involves the use of an acid anhydride (B1165640). For instance, sulfated zirconia has been used as a heterogeneous catalyst for the acylation of aromatic compounds with various carboxylic anhydrides, a strategy that could be adapted for this synthesis. researchgate.net These multi-step routes often result in higher yields and purity but involve additional reagents and reaction steps. libretexts.orgtruman.edu

Enzymatic Synthesis Pathways

Biocatalysis, particularly using lipases, presents a greener and more selective alternative to traditional chemical synthesis for producing esters. nih.gov These enzymatic methods operate under milder conditions, reducing energy consumption and byproduct formation. mdpi.com

Lipase-Catalyzed Esterification Processes

The enzymatic synthesis of this compound, is achieved through the direct esterification of the parent acid and alcohol catalyzed by a lipase. Lipases are hydrolase enzymes that can reverse their natural hydrolytic function in non-aqueous environments to synthesize ester bonds. nih.govresearchgate.net

The most widely used and effective biocatalyst for such reactions is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. nih.govmdpi.comnih.gov Other lipases, such as those from Thermomyces lanuginosus and Rhizomucor miehei, have also been employed in the synthesis of various carbohydrate and fatty acid esters. google.comnih.gov

The catalytic mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net This involves the formation of a covalent acyl-enzyme intermediate, which is then attacked by the alcohol nucleophile to release the final ester product. The use of immobilized lipases is particularly advantageous as it enhances enzyme stability and allows for easy separation and reuse of the biocatalyst. mdpi.com

Biocatalytic System Optimization

Optimizing the reaction conditions is critical for achieving high conversion rates and yields in lipase-catalyzed synthesis. Key parameters that are typically adjusted include the choice of biocatalyst, reaction medium, temperature, substrate molar ratio, and enzyme loading.

Key Optimization Parameters for Lipase-Catalyzed Esterification:

Reaction Medium: Reactions can be performed in organic solvents or in solvent-free systems. frontiersin.org For substrates with poor mutual solubility, solvents like tert-butanol or 2-methyl-2-butanol are often used to create a homogeneous reaction environment. researchgate.net Solvent-free systems are considered greener and can lead to higher volumetric productivity. frontiersin.org

Temperature: Lipases generally exhibit optimal activity in a temperature range of 40–60°C. frontiersin.org Higher temperatures can increase reaction rates but also risk thermal denaturation of the enzyme, leading to a loss of activity. mdpi.com

Substrate Molar Ratio: To shift the reaction equilibrium towards ester formation, an excess of one of the substrates, typically the alcohol, is often used. nih.govnih.gov Optimal molar ratios are determined experimentally to maximize conversion without causing substrate inhibition.

Enzyme Loading: The reaction rate generally increases with a higher concentration of the biocatalyst. However, beyond a certain point, the increase may become marginal due to mass transfer limitations or economic considerations. mdpi.comfrontiersin.org

Water Activity: While the reaction is conducted in a non-aqueous medium, a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. nih.gov Water removal, often achieved using molecular sieves, is necessary to prevent the reverse hydrolytic reaction. researchgate.net

The following table presents typical optimization data from studies on analogous long-chain ester syntheses, which can serve as a guide for the synthesis of this compound.

| Parameter | Condition | System | Outcome |

| Enzyme | Novozym 435 | Octyl Formate Synthesis | Achieved 96.51% conversion. nih.gov |

| Temperature | 40°C | Octyl Formate Synthesis | Optimal temperature for maximum conversion. nih.gov |

| Temperature | 60°C | Phenylglycinol Amidation | Optimal for solvent-free system; higher temperatures caused denaturation. frontiersin.org |

| Molar Ratio | 1:7 (Acid:Alcohol) | Octyl Formate Synthesis | Found to be the optimal ratio for high yield. nih.gov |

| Molar Ratio | 4:1 (Pentaerythritol:Ricinoleic Acid) | Pentaerythritol Monoester Synthesis | Optimized to achieve 93% conversion and suppress by-product formation. researchgate.net |

| Enzyme Loading | 15 g/L | Octyl Formate Synthesis | Effective concentration for high conversion. nih.gov |

| Enzyme Loading | 15 wt% | Phenylglycinol Amidation | Determined as the optimal and economic choice for a solvent-free system. frontiersin.org |

| Solvent | 1,2-dichloroethane | Octyl Formate Synthesis | Identified as the most suitable solvent for this specific reaction. nih.gov |

| Solvent | tert-Butanol | Pentaerythritol Monoester Synthesis | Used to improve substrate solubility and achieve high yield. researchgate.net |

Enzyme Immobilization Techniques and Their Influence on Catalytic Properties

Enzyme immobilization is a critical step in developing robust and reusable biocatalysts for industrial applications. The technique involves confining enzyme molecules to a solid support, which can enhance their stability and facilitate separation from the reaction mixture. Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking.

The choice of immobilization technique and support material significantly influences the catalytic properties of the enzyme. For instance, lipases immobilized on hydrophobic supports often exhibit enhanced activity due to the favorable microenvironment for lipophilic substrates like octadecanol.

Table 1: Influence of Immobilization Techniques on Lipase Properties

| Immobilization Technique | Support Material | Potential Influence on Catalytic Properties |

|---|---|---|

| Adsorption | Hydrophobic porous resins | Increased enzyme activity and stability in non-aqueous media. |

| Covalent Bonding | Functionalized silica | Strong enzyme-support interaction, reducing leaching but may cause some activity loss. |

| Entrapment | Alginate, Polyacrylamide gels | Protects the enzyme from harsh environmental conditions, but may introduce mass transfer limitations. |

| Cross-Linking | Glutaraldehyde | Creates insoluble enzyme aggregates with high stability, but may lead to diffusional constraints. |

Reaction Parameter Modulation (Temperature, pH, Solvent Systems, Substrate Ratios)

The efficiency of the enzymatic synthesis of this compound is highly dependent on the careful modulation of various reaction parameters.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs, leading to a rapid loss of activity. For many lipases, the optimal temperature for esterification ranges from 30°C to 60°C researchgate.netscispace.comresearchgate.net.

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and, consequently, its catalytic activity. While the concept of pH is less defined in non-aqueous media, the "pH memory" of the enzyme from its last aqueous environment plays a crucial role. For lipase-catalyzed esterification, a neutral to slightly acidic pH is often optimal researchgate.net.

Solvent Systems: The choice of solvent can significantly impact enzyme activity and reaction equilibrium. Non-polar, hydrophobic solvents are generally preferred for esterification as they minimize the stripping of essential water from the enzyme's surface and can favor the forward reaction. Solvent-free systems, where one of the liquid substrates acts as the solvent, are an even greener alternative mdpi.comresearchgate.net.

Substrate Ratios: The molar ratio of phenylacetic acid to octadecanol can influence the reaction rate and equilibrium conversion. An excess of one substrate, typically the alcohol, is often used to shift the equilibrium towards product formation. However, a very high excess of either substrate can lead to enzyme inhibition mdpi.comnih.govmdpi.com.

Table 2: Impact of Reaction Parameters on Enzymatic Ester Synthesis

| Parameter | Typical Optimal Range | Rationale |

|---|---|---|

| Temperature | 30 - 60 °C | Balances reaction rate and enzyme stability. |

| pH (of last aqueous solution) | 6.0 - 8.0 | Maintains the optimal ionization state of the enzyme's active site. |

| Solvent System | Non-polar organic solvents or solvent-free | Minimizes enzyme denaturation and shifts equilibrium towards ester formation. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | An excess of alcohol can drive the reaction forward, but a large excess may cause inhibition. |

Green Chemistry Principles in Enzymatic Ester Synthesis

The enzymatic synthesis of this compound aligns well with the principles of green chemistry. This approach offers several advantages over traditional chemical synthesis methods that often rely on harsh conditions and hazardous catalysts nih.govresearchgate.netrsc.orgidosi.org.

Use of Biocatalysts: Enzymes are biodegradable and operate under mild conditions, reducing energy consumption and the formation of byproducts.

Solvent-Free Reactions: Conducting the synthesis in a solvent-free system, where the reactants themselves serve as the medium, eliminates the need for potentially harmful organic solvents mdpi.comresearchgate.net.

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for extensive purification steps.

Atom Economy: Esterification is an atom-economical reaction, with water being the only byproduct.

Integration into Polymer and Material Synthesis

While direct applications of this compound in polymer and material synthesis are not extensively documented, its long alkyl chain and aromatic moiety suggest potential utility in these fields.

Single-Chain Polymer Nanoparticle Architectures

Single-chain polymer nanoparticles (SCPNs) are nano-sized objects formed by the intramolecular cross-linking of individual polymer chains. The incorporation of molecules with long alkyl chains, such as the octadecyl group in this compound, could potentially influence the self-assembly and final architecture of SCPNs by introducing hydrophobic domains that can drive the folding process in aqueous environments.

Controlled Radical Polymerization Applications

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures and functionalities. Monomers containing long alkyl chains are often used in CRP to create polymers with specific thermal or self-assembly properties ijeas.orgrsc.org. While not a monomer itself, this compound could potentially be used as a functional plasticizer or additive in polymers synthesized via CRP, influencing their material properties. For example, the synthesis of poly(stearyl acrylate) and poly(stearyl methacrylate) via ATRP has been reported to yield materials with potential for thermal energy storage applications ijeas.org.

Synthesis of Structural Analogs and Phenylacetic Acid Derivatives

A variety of methods are available for the synthesis of structural analogs of this compound and other phenylacetic acid derivatives researchgate.netresearchgate.net. These methods often involve the reaction of a substituted phenylacetic acid or its activated form with a long-chain alcohol.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with the alcohol in the presence of a strong acid catalyst. However, this method can lead to side reactions and is not always suitable for sensitive substrates.

Alternative methods include:

Carbonylation of Benzyl (B1604629) Halides: This method involves the palladium-catalyzed reaction of a benzyl halide with carbon monoxide and an alcohol researchgate.net.

Hydrolysis of Phenylacetonitrile: Phenylacetonitrile can be hydrolyzed to phenylacetic acid, which can then be esterified orgsyn.org.

The synthesis of various long-chain alkyl esters of other carboxylic acids has been extensively studied, and these methodologies could be readily adapted for the synthesis of a range of this compound analogs with varying alkyl chain lengths.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For Benzeneacetic acid, octadecyl ester, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the benzylic protons of the acetate (B1210297) moiety, and the various methylene (B1212753) and methyl protons of the long octadecyl chain.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| Benzylic Protons (C₆H₅CH ₂) | ~3.6 | Singlet | 2H |

| Methylene Protons (-OCH ₂CH₂) | ~4.1 | Triplet | 2H |

| Methylene Protons (-OCH₂CH ₂CH₂) | ~1.6 | Multiplet | 2H |

| Methylene Protons (-(CH₂)₁₄-) | ~1.2-1.4 | Broad Multiplet | 28H |

| Terminal Methyl Protons (-CH₃) | ~0.9 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts of similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. As with ¹H NMR, a predicted spectrum for this compound can be constructed from data on related compounds such as ethyl phenylacetate (B1230308) and other long-chain esters. hmdb.ca

The spectrum would show distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, the benzylic carbon, and the numerous carbons of the octadecyl chain.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-C =O) | ~171 |

| Aromatic Carbons (-C ₆H₅) | ~127-134 |

| Benzylic Carbon (C₆H₅C H₂) | ~41 |

| Methylene Carbon (-OC H₂-) | ~65 |

| Methylene Carbons (-(C H₂)₁₆-) | ~22-32 |

| Terminal Methyl Carbon (-C H₃) | ~14 |

Note: Predicted values are based on typical chemical shifts of similar functional groups. hmdb.ca

Diffusion-Ordered Spectroscopy (DOSY) NMR in Solution Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govresearchgate.net While a specific DOSY analysis of pure this compound is not documented, the technique would be invaluable for assessing the purity of a sample. In a hypothetical DOSY spectrum of a pure sample, all proton signals would align at the same diffusion coefficient value, confirming the presence of a single molecular entity. Any impurities would exhibit different diffusion coefficients and would therefore be resolved in the diffusion dimension of the 2D DOSY plot. For long-chain esters like this compound, DOSY can also provide insights into aggregation or micelle formation in solution, as changes in particle size would directly affect the measured diffusion coefficient. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the aromatic ring.

Based on the analysis of similar esters like p-cresyl phenyl acetate, the following characteristic peaks are expected: researchgate.net

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-O Stretch (Ester) | ~1250-1160 | Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Medium-Weak |

| C-H Bending (Aromatic) | ~750, ~700 | Strong |

| C-H Stretch (Aliphatic) | ~2920, ~2850 | Strong |

| C-H Bending (Aliphatic) | ~1465 | Medium |

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the carbonyl group in the ester linkage. researchgate.netwiley.com The aliphatic C-H stretching bands around 2920 and 2850 cm⁻¹ would be particularly intense due to the long octadecyl chain.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the phenylacetyl chromophore. The octadecyl chain itself does not absorb in the UV-Vis region.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 388.63, corresponding to its molecular weight. However, due to the nature of electron ionization (EI), the molecular ion may be weak or absent.

The fragmentation pattern is key to structural elucidation. For esters, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for esters with longer alkyl chains, though less likely to be the dominant pathway for the primary ester function in this molecule.

Cleavage of the ester bond: Leading to fragments corresponding to the acid and alcohol moieties.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of benzyl (B1604629) compounds |

| 119 | [C₆H₅CH₂CO]⁺ | Acylium ion from cleavage of the ester C-O bond |

| 252 | [C₁₈H₃₆]⁺ | Octadecene radical cation from McLafferty-type rearrangement or other cleavages |

| 269 | [C₁₈H₃₇O]⁺ | Protonated octadecanol fragment |

The GC-MS analysis would provide a retention time for the compound, which can be used for identification when compared to a standard. The accompanying mass spectrum serves as a definitive confirmation of the compound's identity and can be used to assess its purity by detecting any co-eluting impurities. The fragmentation patterns of long-chain esters can be complex, but the presence of the characteristic tropylium ion at m/z 91 is a strong indicator of the phenylacetyl group. nih.govnih.govmdpi.comlibretexts.org

Specialized Spectroscopic Methods and Data Analysis

Advanced spectroscopic methods are crucial for the detailed characterization of complex molecules like this compound. These techniques provide insights into molecular structure, electronic properties, and dynamics, often with high sensitivity and specificity.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules, or fluorophores. The aromatic benzene (B151609) ring in this compound, serves as a natural fluorophore.

Upon absorption of ultraviolet (UV) light, the π-electrons in the benzene ring are excited to a higher energy state. The molecule then relaxes to a lower energy state by emitting a photon, a process known as fluorescence. The wavelengths of excitation and emission are characteristic of the molecule and its local environment.

While specific fluorescence data for this compound is not extensively documented in peer-reviewed literature, the expected spectral properties can be inferred from similar aromatic esters. The phenylacetate moiety is the primary contributor to its fluorescence. The long, non-fluorescent octadecyl chain can influence the fluorescence quantum yield and lifetime through conformational effects and by altering the polarity of the microenvironment. For instance, in a non-polar solvent or a hydrophobic environment, the quantum yield may be higher compared to a polar, protic solvent where quenching mechanisms are more prevalent.

Table 1: Representative Fluorescence Properties for a Phenylacetate Moiety

| Parameter | Representative Value | Description |

| Excitation Wavelength (λ_ex) | ~ 260 nm | The wavelength of light absorbed to induce fluorescence, corresponding to the π→π* transition of the benzene ring. |

| Emission Wavelength (λ_em) | ~ 280 - 320 nm | The wavelength of light emitted during fluorescence. The exact wavelength can be influenced by solvent polarity and the conformation of the ester chain. |

| Quantum Yield (Φ_f) | 0.05 - 0.2 | The ratio of photons emitted to photons absorbed. This value is highly dependent on the molecular environment and the presence of quenching species. |

| Fluorescence Lifetime (τ_f) | 1 - 10 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Note: The values presented are illustrative and based on the general behavior of aromatic amino acids and simple phenyl esters. Actual experimental values for this compound may vary.

Nonlinear Optical Spectroscopy Techniques

Nonlinear optical (NLO) spectroscopy involves the interaction of intense laser light with matter, leading to a variety of phenomena not observed in conventional linear spectroscopy. uci.eduyoutube.com These techniques offer unique contrast mechanisms and can provide information inaccessible by other methods.

Second Harmonic Generation (SHG): SHG is a second-order nonlinear optical process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). A key requirement for SHG is a non-centrosymmetric medium, meaning it lacks a center of inversion. dtic.mil This property makes SHG an exceptionally surface-specific technique for studying interfaces. For this compound, SHG could be employed to probe its orientation and ordering at interfaces, such as in Langmuir-Blodgett films or at a liquid-liquid interface, as the molecules would form an ordered, non-centrosymmetric layer. arxiv.org Element-selective SHG has also been explored in the soft x-ray range. nih.gov

Coherent Anti-Stokes Raman Scattering (CARS): CARS is a third-order nonlinear technique that provides vibrational contrast, similar to Raman spectroscopy, but with significantly stronger signals. wikipedia.org It involves using two laser beams, a pump (ωp) and a Stokes (ωS), to coherently drive a specific molecular vibration when the frequency difference (ωp - ωS) matches a Raman-active mode. A third beam, a probe, then scatters off this coherent vibration, generating a signal at the anti-Stokes frequency (ωas = 2ωp - ωS). acs.org CARS microscopy is a powerful tool for label-free chemical imaging. nih.gov For this compound, CARS could be tuned to the C-H stretching vibrations (~2800-3000 cm⁻¹) of the long octadecyl chain to visualize its spatial distribution in complex mixtures or biological systems with high resolution. nih.gov

Two-Photon Excitation Laser-Induced Fluorescence (TPE-LIF): TPE-LIF (or TPF) is a nonlinear fluorescence technique where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. ibm.comnih.gov Because the excitation requires near-infrared (NIR) light, TPE-LIF offers advantages like deeper tissue penetration, reduced scattering, and lower phototoxicity compared to single-photon fluorescence. The benzene ring in this compound, could potentially be excited via a two-photon process. This would enable the imaging of this compound within highly scattering environments. grafiati.comresearcher.life

Stimulated Raman Scattering (SRS): SRS is another coherent Raman scattering technique that, like CARS, provides vibrational contrast for imaging. wikipedia.org In SRS, the sample is illuminated by pump and Stokes beams tuned to a specific Raman resonance. The interaction leads to a stimulated emission of Stokes photons and a corresponding loss in the pump beam intensity (Stimulated Raman Loss, SRL) or a gain in the Stokes beam intensity (Stimulated Raman Gain, SRG). SRS microscopy offers label-free imaging with high chemical specificity and is free from the non-resonant background that can affect CARS signals. ed.ac.uk It could be used to quantify the concentration of this compound based on the vibrational signatures of its alkyl chain or aromatic ring. diva-portal.org

Table 2: Potential Nonlinear Optical Spectroscopy Applications for this compound

| Technique | Target Moiety | Information Gained |

| Second Harmonic Generation (SHG) | Entire Molecule at Interface | Molecular orientation, surface coverage, interfacial ordering. |

| Coherent Anti-Stokes Raman Scattering (CARS) | Octadecyl Chain (C-H stretch) | Label-free chemical imaging, spatial distribution in heterogeneous systems. |

| Two-Photon Excitation LIF (TPE-LIF) | Phenyl Group | 3D imaging in scattering media, reduced phototoxicity. |

| Stimulated Raman Scattering (SRS) | Octadecyl Chain or Phenyl Ring | Quantitative chemical imaging, concentration mapping. |

Chemometric Approaches for Multivariate Spectroscopic Data Analysis

Spectroscopic techniques, especially vibrational methods like Raman or CARS, often produce large, complex datasets (e.g., hyperspectral images) that contain subtle, overlapping information. Chemometrics employs multivariate statistical methods to extract meaningful information from this data.

For this compound, chemometric analysis would be invaluable for both qualitative and quantitative analysis in complex matrices.

Principal Component Analysis (PCA): PCA is an unsupervised method used for exploratory data analysis. It reduces the dimensionality of the data by transforming it into a new set of variables called principal components (PCs). The first few PCs capture the most significant variance in the data. PCA could be used on a set of Raman or CARS spectra to identify spectral patterns related to the presence of this compound, and to distinguish it from other components in a mixture without prior knowledge.

Multivariate Curve Resolution (MCR): MCR is a powerful technique for resolving mixed spectral signals into the "pure" component spectra and their corresponding concentration profiles. nih.gov If a sample containing this compound, along with other unknown compounds, is analyzed, MCR could be used to computationally separate the spectrum of the ester from the others and determine its relative abundance.

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique used to build predictive models. It is particularly useful when the number of predictor variables (e.g., spectral frequencies) is much larger than the number of observations. A PLS model could be calibrated using spectra of samples with known concentrations of this compound. This model could then be used to predict the concentration of the ester in unknown samples from their spectra, a method valuable for quality control. nih.gov For instance, the progress of an esterification reaction to produce the compound could be monitored in real-time. researchgate.net

Computational and Theoretical Investigations of Benzeneacetic Acid, Octadecyl Ester

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are indispensable tools for exploring the dynamics and interactions of molecules at an atomic level. These methods allow researchers to visualize and predict the behavior of compounds like Benzeneacetic acid, octadecyl ester, in various environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and materials science to understand how a molecule might interact with a biological target or surface.

For this compound, docking studies would aim to predict its binding affinity and mode of interaction with target proteins. The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the receptor protein are generated and optimized.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.

Sampling and Scoring: The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted as the most favorable binding mode.

In the context of analogous phenylacetic acid derivatives, studies have shown that the phenyl ring and the carboxylic acid group (or its ester derivative) are critical for interaction. For example, in studies of 2-phenylaminophenylacetic acid derivatives, the orientation and substituents on the phenylacetic acid ring were found to be crucial for determining the potency of COX enzyme inhibition. researchgate.net Molecular simulations of uracil-based benzoic acid and ester derivatives have also revealed that both the acid and ester forms can adopt similar binding modes within a target enzyme. aston-chemicals.com For this compound, the bulky and hydrophobic octadecyl chain would be expected to heavily influence its interactions, likely favoring binding sites with large, nonpolar pockets. The phenyl group would likely engage in π-π stacking or hydrophobic interactions, while the ester carbonyl group could act as a hydrogen bond acceptor. scienceready.com.au

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insight into the flexibility and dynamic behavior of the compound.

For a molecule like this compound, with its long, flexible octadecyl chain, MD simulations are particularly insightful. Such simulations can reveal:

The range of conformations the alkyl chain can adopt, from fully extended to various folded states.

The interaction of the molecule with its environment, such as a solvent or a lipid bilayer.

The stability of ligand-receptor complexes predicted by docking.

| Simulation Parameter | Typical Application in the Study of this compound |

| Force Field | Defines the potential energy function for atomic interactions (e.g., CHARMM, AMBER). |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models to simulate the surrounding medium. |

| Simulation Time | Typically nanoseconds (ns) to microseconds (µs) to capture relevant molecular motions. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) to mimic experimental conditions. |

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate properties such as molecular orbital energies, electron density distribution, and vibrational frequencies. wikipedia.orgresearchgate.net

For this compound, these calculations can provide fundamental insights:

Geometric Optimization: Determining the most stable molecular geometry.

Electronic Properties: Calculating the distribution of electric charge, identifying electrophilic and nucleophilic sites, and determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Studies on phenylacetic acid and related benzoic acid derivatives have used DFT to analyze their structure and vibrational spectra. wikipedia.org For instance, DFT calculations on benzene (B151609) and its derivatives have been used to simulate their electronic ground and excited states. rsc.org Applying these methods to this compound, would reveal how the electronic properties of the phenylacetic acid core are influenced by the long ester chain. The calculations would likely show a high electron density around the carbonyl oxygen of the ester group, making it a potential site for electrophilic attack or hydrogen bonding. nih.gov

| Quantum Calculation Property | Significance for this compound |

| Optimized Geometry | Provides precise bond lengths and angles for the molecule's lowest energy state. |

| HOMO/LUMO Energies | The energy gap indicates the molecule's kinetic stability and chemical reactivity. |

| Electrostatic Potential Map | Visualizes the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions. |

| Vibrational Frequencies | Predicts the positions of peaks in an IR spectrum, corresponding to the molecule's vibrational modes. |

Structure-Activity Relationship (SAR) Profiling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net By systematically modifying parts of a molecule and observing the effect on its function, researchers can identify key structural features, or pharmacophores, responsible for its activity.

While direct SAR studies on this compound, are scarce, valuable inferences can be drawn from research on analogous ester series. uc.pt Studies on phenolic acid esters have shown that both the nature of the aromatic ring and the length of the ester alkyl chain significantly impact biological activity. uc.ptnih.gov

Key SAR insights applicable to this compound, would likely focus on:

The Role of the Phenylacetic Acid Core: The phenylacetic acid structure itself is a known pharmacophore in various biologically active molecules, including some non-steroidal anti-inflammatory drugs. researchgate.netnih.gov Its size, shape, and electronic properties are critical.

The Impact of the Octadecyl Chain: The long, lipophilic (fat-loving) octadecyl chain dramatically increases the molecule's nonpolar character. This would enhance its ability to cross cell membranes and interact with hydrophobic regions of proteins or lipid bilayers. In many ester series, increasing the alkyl chain length up to a certain point enhances activity, often due to improved membrane permeability, before a decrease is observed due to poor solubility or steric hindrance. uc.pt

The Ester Linkage: The ester group is a key functional feature. It is a hydrogen bond acceptor and is susceptible to hydrolysis by esterase enzymes, which could act as a metabolic pathway in biological systems. aston-chemicals.com

| Structural Moiety | Potential Contribution to Activity | Relevant SAR Principle |

| Phenyl Ring | Hydrophobic and π-stacking interactions. | Modifications to the ring (e.g., adding substituents) can alter electronic properties and binding. |

| Methylene (B1212753) Bridge (-CH2-) | Provides conformational flexibility between the phenyl ring and the ester group. | Altering this linker can change the spatial orientation of the key functional groups. |

| Ester Group ( -COO- ) | Acts as a hydrogen bond acceptor; site for potential metabolic hydrolysis. | Replacing the ester with an amide or other functional group would significantly alter properties. |

| Octadecyl Chain (-C18H37) | Confers high lipophilicity, driving interactions with nonpolar environments and affecting solubility. | Chain length is a critical determinant of lipophilicity and can influence membrane permeability and binding affinity. uc.pt |

Prediction of Intermolecular Interactions and Binding Affinities

The function and properties of a molecule are governed by its interactions with other molecules. Computational methods can predict the types and strengths of these intermolecular forces. For this compound, the primary interactions would be:

Van der Waals Forces: These are the dominant interactions involving the long octadecyl chain. The large surface area of the chain allows for significant London dispersion forces, which would be crucial for its binding within hydrophobic pockets of proteins or for its self-assembly. aston-chemicals.comnih.gov

Dipole-Dipole Interactions: The polar ester group introduces a permanent dipole moment, allowing for electrostatic interactions with other polar molecules. libretexts.orgyoutube.com

Hydrogen Bonding: While the ester itself cannot donate a hydrogen bond, its carbonyl oxygen is a strong hydrogen bond acceptor, allowing it to interact with hydrogen bond donors like water or amino acid residues (e.g., serine, tyrosine) in a protein. scienceready.com.aulibretexts.org

π-Interactions: The phenyl ring can participate in π-π stacking with other aromatic rings or cation-π interactions with positively charged groups.

The binding affinity, often quantified as the binding free energy (ΔG), is a measure of how strongly a ligand binds to its receptor. Computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding affinity. These calculations are computationally intensive but offer a more accurate picture than simple docking scores by accounting for entropy and solvent effects. For this compound, its high lipophilicity suggests that desolvation of the octadecyl chain from water would provide a favorable entropic contribution to binding within a nonpolar cavity.

Biological Activity and Mechanistic Insights Excluding Human/clinical, Safety, Dosage

In Vitro Antimicrobial Properties and Underlying Mechanisms

Benzeneacetic acid, also known as phenylacetic acid (PAA), and its derivatives have demonstrated notable antimicrobial properties. PAA isolated from Bacillus licheniformis and Bacillus megaterium has shown efficacy against a range of bacteria and yeasts, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govnih.gov The primary mechanisms behind this antibacterial action involve the disruption of the pathogen's cellular processes.

Studies on PAA reveal that it compromises the integrity of the bacterial cell membrane. This disruption leads to an increase in relative conductivity and the leakage of essential intracellular components such as nucleic acids, proteins, and sugars. nih.govresearchgate.net Furthermore, PAA has been shown to inhibit total protein synthesis within the bacterial cell. nih.govresearchgate.net It also affects cellular metabolism by decreasing the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), and increasing the levels of reactive oxygen species (ROS). researchgate.net

Research on phenolic acid alkyl esters indicates that their antimicrobial efficacy generally increases with the length of the alkyl chain. scispace.com This suggests that Benzeneacetic acid, octadecyl ester, with its long C18 octadecyl chain, would possess significant antimicrobial activity, likely superior to that of PAA or its shorter-chain esters. The lipophilic nature of the long ester chain would facilitate its interaction with and disruption of the lipid-rich bacterial cell membrane.

Table 1: Antimicrobial Activity of Phenylacetic Acid (PAA)

| Target Microorganism | Observed Effects | Mechanism of Action | Citations |

|---|---|---|---|

| Agrobacterium tumefaciens | Inhibition of growth (IC50 of 0.8038 mg/mL) | Destruction of cell membrane integrity, inhibition of protein synthesis, disruption of TCA cycle. | nih.govresearchgate.net |

| Staphylococcus aureus | Inhibition | Disruption of cell membrane. | nih.gov |

| Escherichia coli | Inhibition | Disruption of cell membrane. | nih.gov |

In Vitro Antioxidant Activities and Mechanistic Pathways

The antioxidant potential of phenolic compounds and their esters is well-documented. The primary mechanisms involve their ability to act as reducing agents, donate hydrogen atoms, and scavenge free radicals, thereby terminating oxidative chain reactions. jscholaronline.orgresearchgate.net Various assays are used to evaluate these properties, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide scavenging, and metal chelating tests. nih.govnih.gov

While direct studies on this compound are limited, related compounds show significant antioxidant effects. For instance, fatty acid esters such as hexadecanoic acid methyl ester and 9,12-octadecadienoic acid methyl ester are recognized for their antioxidant activity. mdpi.com The general principle is that molecules with active hydroxyl groups or the ability to donate a hydrogen atom can effectively neutralize stable radicals like DPPH. nih.gov The antioxidant activity is often dose-dependent. nih.gov

The mechanistic pathways for antioxidants include:

Direct Radical Scavenging: Donating an electron or hydrogen atom to neutralize highly reactive free radicals like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. nih.govmdpi.com

Inhibition of Radical Generation: Preventing the formation of radicals by chelating metal ions like Fe²⁺, which catalyze their production via the Fenton reaction. nih.gov

Support of Endogenous Systems: Enhancing the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com

Given its structure, the antioxidant activity of this compound would likely stem from the ability of the benzene (B151609) ring to stabilize a radical through resonance after donating a hydrogen atom from the benzylic position.

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome | Citations |

|---|---|---|---|

| DPPH Radical Scavenging | An antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it to the yellow-colored DPPH-H. | Decrease in absorbance at ~517 nm. | nih.govnih.gov |

| Hydrogen Peroxide Scavenging | Antioxidant directly scavenges H₂O₂. | Reduction in H₂O₂ concentration. | nih.gov |

Enzymatic Interactions and Biotransformation Studies

The interaction of phenylacetic acid derivatives with enzymes is a critical area of study, particularly in the context of drug development. nih.gov The potency of an enzyme inhibitor is commonly quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A comprehensive analysis of enzyme inhibition requires understanding the mode of action, whether it is competitive, uncompetitive, or mixed inhibition. nih.gov

Phenylacetic acid derivatives are known to interact with a variety of enzymes. For example, they can function as inhibitors of cholinesterases and monoamine oxidases (MAO). nih.govdrugbank.com The specific structure of the derivative dictates its target and potency. While specific inhibitor analysis for this compound is not detailed in the available literature, the general class of phenylacetates has been widely studied as enzyme modulators. drugbank.com The long octadecyl ester chain would significantly increase the lipophilicity of the molecule, likely influencing its binding affinity within the hydrophobic pockets of enzyme active sites.

Enzymes, particularly lipases, are widely used as biocatalysts for the synthesis and transformation of esters like this compound. These biocatalytic processes are favored for their sustainability and operation under mild conditions. nih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are highly effective in catalyzing esterification reactions, often in solvent-free systems to produce high-purity products. nih.gov

The synthesis of this compound can be achieved via the lipase-catalyzed esterification of phenylacetic acid with octadecanol. The reverse reaction, hydrolysis of the ester, is also an important biotransformation. In bacteria, the degradation of phenylacetic acid begins with its activation to a coenzyme A (CoA) thioester by the enzyme phenylacetate-CoA ligase (PaaK). nih.govfrontiersin.org The pathway then proceeds through a series of enzymatic steps involving epoxidation and hydrolytic ring cleavage, catalyzed by enzymes like the bifunctional PaaZ protein. nih.gov This catabolic pathway is a metabolic branching point, as intermediates can be shunted into the synthesis of other compounds, such as antibiotics. nih.gov

Table 3: Enzymes in Phenylacetate (B1230308) Metabolism and Synthesis

| Enzyme | Function | Process | Citations |

|---|---|---|---|

| Lipase (e.g., Novozym® 435) | Catalyzes esterification/transesterification | Biocatalytic synthesis of esters. | nih.gov |

| Phenylacetate-CoA ligase (PaaK) | Activates phenylacetic acid by attaching Coenzyme A. | Initial step in the bacterial catabolism of phenylacetate. | frontiersin.org |

Receptor Antagonism and Signaling Pathway Modulation by Phenylacetic Acid Derivatives

Derivatives of phenylacetic acid have been engineered to act as potent and selective antagonists for several G-protein coupled receptors, playing a role in modulating cellular signaling pathways.

One significant area of research has been the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the Prostaglandin D2 (PGD2) receptor (DP). nih.gov By optimizing the structure of phenylacetic acid derivatives, researchers have created compounds that can act as dual CRTH2/DP antagonists or as selective antagonists for either receptor. nih.gov This selective antagonism is achieved through minor structural modifications to the phenylacetic acid scaffold.

Similarly, phenoxyphenylacetic acid derivatives have been developed as potent and selective antagonists of the Endothelin-A (ET(A)) receptor. nih.gov Optimization of these structures led to compounds with high in vitro activity (IC50 values in the low nanomolar range), demonstrating their ability to block the signaling of Endothelin-1, a potent vasoconstrictor. nih.gov

In plants and some bacteria, phenylacetic acid itself acts as a signaling molecule. It is recognized as a natural auxin, a class of plant hormones. biorxiv.orgnih.gov Although weaker than the primary auxin, indole-3-acetic acid (IAA), PAA can regulate the same set of auxin-responsive genes through the TIR1/AFB-mediated signaling pathway in Arabidopsis. nih.gov This indicates that PAA and its derivatives can directly engage with and modulate fundamental cellular signaling cascades.

Environmental Fate and Bioremediation Research

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of Benzeneacetic acid, octadecyl ester is hypothesized to proceed via a two-stage process involving the independent degradation of its hydrolytic products.

Phenylacetic Acid (PAA) Degradation:

Phenylacetic acid (PAA) is a central intermediate in the breakdown of many aromatic compounds. nih.gov Bacteria have evolved a sophisticated "hybrid" pathway to degrade PAA, which incorporates elements of both aerobic and anaerobic metabolism. nih.govnih.gov This pathway is found in a significant portion of sequenced bacterial genomes, including common soil and water bacteria like Pseudomonas and Escherichia coli. nih.gov

The aerobic degradation of PAA begins with its activation to a thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase. nih.govnih.gov This is a key step that prepares the stable aromatic ring for subsequent attack. The phenylacetyl-CoA molecule then undergoes a series of enzymatic reactions:

Ring Epoxidation: A multi-component oxygenase enzyme complex (PaaA-E) activates the aromatic ring, forming a reactive ring 1,2-epoxide. nih.govnih.gov

Isomerization: The epoxide is isomerized by the enzyme PaaG into a seven-membered heterocyclic enol ether, an oxepin-CoA. researchgate.net

Hydrolytic Ring Cleavage: The oxepin (B1234782) ring is then hydrolytically cleaved, breaking the aromatic structure. researchgate.net

β-Oxidation-like Cascade: The resulting aliphatic chain undergoes a series of reactions similar to the β-oxidation of fatty acids, which shortens the carbon chain, ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA that can enter the Krebs cycle. nih.govfrontiersin.org

Under anaerobic conditions, a different strategy is employed, involving the reduction of the aromatic ring prior to cleavage. nih.gov Some anaerobic bacteria, such as Desulfosarcina species, have been shown to degrade PAA, potentially via a mandelic acid pathway intermediate. researchgate.net

Octadecanol Degradation:

The long-chain alcohol, octadecanol, is readily metabolized by a wide range of microorganisms. The pathway typically involves the oxidation of the alcohol to the corresponding fatty aldehyde, followed by oxidation to the fatty acid, octadecanoic acid (stearic acid). This fatty acid then enters the well-established β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units.

Identified Metabolites from Analogous Compounds:

Based on these pathways, the expected metabolites from the complete degradation of this compound are presented in the table below.

| Parent Compound | Initial Hydrolysis Products | Key Intermediates of PAA Pathway | Key Intermediates of Octadecanol Pathway | Final Products |

| This compound | Phenylacetic acid, Octadecanol | Phenylacetyl-CoA, Ring-1,2-epoxide, Oxepin-CoA, Acetyl-CoA, Succinyl-CoA | Octadecanal, Octadecanoic acid, Acetyl-CoA | Carbon Dioxide, Water, Biomass |

Bioremediation Potential in Contaminant Removal and Environmental Mitigation

The widespread presence of microorganisms capable of degrading both aromatic acids and long-chain alkanes suggests a strong potential for the bioremediation of environments contaminated with this compound. nih.govresearchgate.net The efficiency of this process would depend on several factors, including the presence of competent microbial consortia, environmental conditions (e.g., pH, temperature, oxygen availability), and the concentration of the contaminant. nih.gov

The microbial degradation of the compound's constituents serves to remove it from the environment, mitigating its potential impacts. nih.gov The process ultimately leads to mineralization, converting the organic pollutant into harmless inorganic substances like carbon dioxide and water. nih.gov The use of microbial degradation is considered a promising and environmentally friendly method for the remediation of pollutants like phthalate (B1215562) esters, which share structural similarities with the target compound. researchgate.netnih.gov

Genetic and Omics Insights into Microbial Biodegradation Mechanisms

Genetic studies have provided significant insights into the bacterial degradation of phenylacetic acid. The genes responsible for the PAA degradation pathway are typically organized in a conserved gene cluster, commonly referred to as the paa cluster. nih.govnih.gov This cluster contains the genes encoding the key enzymes of the pathway, including the phenylacetate-CoA ligase (paaK), the multicomponent oxygenase (paaA, paaB, paaC, paaD, paaE), the isomerase (paaG), and the enzymes of the lower pathway (paaF, paaH, paaI, paaJ, paaZ). nih.govfrontiersin.org

Phylogenetic analysis of the paa genes, particularly the phenylacetate-CoA ligase gene, indicates that these genes are widely distributed among different bacterial phyla. nih.gov This wide distribution is likely a result of frequent lateral gene transfer, which has played a crucial role in the evolution of this catabolic pathway and its dissemination among bacteria. nih.gov

"Omics" approaches, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the intricate mechanisms of biodegradation at both the single-species and community levels. nih.gov While specific omics studies on this compound are not available, applying these technologies would be invaluable. For instance, a transcriptomic study could reveal which genes in the paa cluster are upregulated in the presence of this compound, confirming the activity of the pathway. Metabolomics could definitively identify the intermediate products, confirming the predicted degradation steps. nih.gov These advanced approaches hold the key to unlocking a more detailed understanding and optimizing bioremediation strategies for this and other related environmental contaminants.

Applications in Advanced Materials Science and Research Tooling

Incorporation into Specialty Polymers and Nanomaterials for Functional Properties

The introduction of long alkyl chains, such as the octadecyl group in benzeneacetic acid, octadecyl ester, into polymer and nanomaterial systems is a known strategy for modifying their physical and chemical properties. patsnap.compatsnap.commdpi.com The long aliphatic tail can impart hydrophobicity, influence the material's thermal properties, and enhance its compatibility with organic matrices. patsnap.compatsnap.com

In the context of specialty polymers, incorporating a molecule like octadecyl phenylacetate (B1230308) could lead to materials with tailored surface properties. For instance, in situ polymerization with functional monomers containing long alkyl chains has been shown to create superhydrophobic porous organic polymers. mdpi.com The long chains align on the pore surfaces, forming a non-polar layer that significantly repels water. mdpi.com While direct studies on octadecyl phenylacetate are not prevalent, the principle suggests its potential use in developing water-repellent coatings and self-cleaning surfaces. patsnap.com

The functional properties that could be imparted to a polymer matrix by incorporating this compound are illustrated in the table below.

| Property | Expected Change with Incorporation of this compound | Rationale |

| Surface Hydrophobicity | Increase | The long C18 alkyl chain is non-polar and will reduce the surface energy, leading to water repellency. mdpi.com |

| Glass Transition Temp (Tg) | Decrease | The long, flexible alkyl chain can act as an internal plasticizer, increasing polymer chain mobility. mdpi.com |

| Compatibility with Fillers | Improved (with organic fillers) | The phenyl group can engage in π-π stacking interactions, while the alkyl chain can interact with non-polar fillers. |

| Processability | Potentially Improved | The plasticizing effect could lower the melt viscosity, aiding in processes like extrusion or molding. |

In the realm of nanomaterials, alkyl-functionalized surfaces are critical for improving dispersion in organic solvents and polymer matrices, preventing agglomeration and enabling the creation of uniform nanocomposites. patsnap.com The octadecyl chain of this compound could serve as a capping agent or functionalizing ligand for nanoparticles, modifying their surface chemistry for specific applications in fields like drug delivery or advanced coatings. patsnap.comresearchgate.net

Utilization as Reference Standards in Analytical and Chemical Research

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), internal standards are crucial for accurate quantification. sepscience.comresearchgate.net An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, sample loss during preparation, and instrument response fluctuations. researchgate.netyoutube.com

The ideal internal standard is chemically similar to the analyte but chromatographically separable and not naturally present in the sample. sepscience.com this compound, with its high molecular weight and boiling point, could potentially serve as an internal standard for the analysis of other long-chain esters or high-molecular-weight compounds. Its stability and solubility in common organic solvents would be advantageous in this context.

The following table outlines the key characteristics required for a compound to be an effective internal standard, all of which are plausibly met by this compound.

| Characteristic | Requirement for an Internal Standard | Relevance of this compound |

| Purity | High and known | Available as an analytical standard. chromforum.org |

| Stability | Should not degrade during analysis | Ester linkage is generally stable under typical GC and HPLC conditions. |

| Non-Interference | Elution time should not overlap with analytes | The unique structure makes co-elution with many common analytes unlikely. |

| Solubility | Soluble in the sample and mobile phase | The long alkyl chain and phenyl group confer solubility in a range of organic solvents. |

| Availability | Commercially available in pure form | Can be synthesized or purchased from chemical suppliers. |

While specific applications of stearyl phenylacetate as an internal standard are not widely documented, related phenylacetate compounds are available as analytical standards. researchgate.netchromforum.org This suggests a precedent for the use of this class of compounds in quantitative analytical methods.

Integration into Sensing and Advanced Analytical Platforms

The development of chemical sensors often relies on the specific interactions between a target analyte and a sensing material, which results in a measurable signal. Long-chain esters and related amphiphilic molecules are being explored for their potential in constructing novel sensor platforms. nih.govnih.govmdpi.com

The structure of this compound suggests it could be incorporated into sensing systems in several ways. For instance, it could be part of a lipid-like bilayer or a thin film where changes in the packing or orientation of the molecules upon interaction with an analyte could be detected. acs.org The phenyl group could participate in host-guest interactions with specific analytes, while the long alkyl chain could provide a stable, organized matrix for the sensing elements.

One area of interest is in fluorescent sensors. While not directly involving octadecyl phenylacetate, research has shown that long-chain acyl-CoA esters can be detected using genetically encoded fluorescent sensors. nih.govnih.gov This demonstrates the principle of using long-chain aliphatic esters in the design of sophisticated analytical tools. A hypothetical sensor employing this compound might function by having the analyte bind to the phenylacetic acid moiety, causing a change in the fluorescence of a nearby fluorophore that is also embedded in the long-chain ester matrix.

The components of a hypothetical sensor platform incorporating this compound are detailed in the table below.

| Sensor Component | Potential Role of this compound | Principle of Detection |

| Sensing Matrix | Forms a hydrophobic layer or self-assembled monolayer. | Analyte partitioning into the matrix causes a change in its physical properties (e.g., refractive index, capacitance). |

| Recognition Element | The phenylacetate group could act as a binding site for specific analytes. | Binding of the analyte leads to a conformational change, triggering a signal. |

| Transducer Interface | Modifies the surface of an optical or electrochemical transducer. | Changes in the ester layer upon analyte binding alter the light propagation or electrical signal. |

Although the direct application of this compound in sensing is yet to be extensively explored, its chemical structure provides a foundation for its potential use in the next generation of advanced analytical platforms.

Structural Modification and Novel Derivative Development

Rational Design Principles for Enhanced Functionality of Ester Analogs

The rational design of ester analogs, including those of benzeneacetic acid, octadecyl ester, is guided by a set of principles aimed at optimizing their desired functions. These principles often revolve around modifying the structural components of the ester to influence its physicochemical and biological properties. Key considerations include the alteration of the alcohol and acid moieties, the introduction of branching, and the incorporation of unsaturation. nih.gov

For instance, the modification of functional groups can significantly impact a molecule's biological interactions. Converting a hydroxyl group to an ester can disrupt hydrogen bonding capabilities, which may be crucial for a drug's binding to its target. stereoelectronics.org The introduction of an ester group can also influence the molecule's stability and pharmacokinetic profile. While esters can be susceptible to hydrolysis by metabolic enzymes, this property can be harnessed in prodrug strategies to improve absorption and release the active compound in the bloodstream. stereoelectronics.org

In the context of long-chain esters, the total carbon number and the presence of structural features like branching or unsaturation in the alcohol or acid components are critical factors. nih.gov For example, studies on the anaerobic biodegradation of various ester compounds have shown that these structural elements affect the rate and completeness of degradation. nih.govresearchgate.net Such insights are invaluable for designing esters with specific environmental or metabolic fates.

Computer-aided molecular design (CAMD) has emerged as a powerful tool in the rational design of new chemical structures. rsc.org This approach allows for the theoretical evaluation of physicochemical and energetic properties before undertaking experimental synthesis, thereby reducing costs and time in the development of novel derivatives with enhanced functionalities. rsc.orgmdpi.com By systematically perturbing structural features and correlating them with experimental outcomes, researchers can develop mechanistic hypotheses and design tailored molecules with desired activities. nih.gov

Synthesis and Characterization of Substituted Phenylacetates and Related Long-Chain Esters

The synthesis of substituted phenylacetates and other long-chain esters like this compound involves various chemical methodologies. A common approach is the esterification of phenylacetic acid or its derivatives with the corresponding long-chain alcohol. google.comresearchgate.net Phenylacetic acid itself can be prepared through the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org

Several methods exist for the synthesis of phenylacetate (B1230308) esters. One involves the reaction of phenol (B47542) with acetic anhydride (B1165640). google.com Another method utilizes the reaction of phenylacetyl chloride with the desired alcohol. google.com The synthesis of long-chain alkyl acyl carnitine esters, for example, has been achieved for use as biocompatible cationic lipids in gene transfer. nih.gov

The characterization of these newly synthesized esters is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and confirm the positions of substituents. zendy.io The appearance of a signal around 170 ppm in the ¹³C-NMR spectrum is indicative of the ester carbonyl carbon. mdpi.com

Mass Spectrometry (MS): To determine the molecular weight of the compound. zendy.io

Elemental Analysis: To determine the elemental composition of the synthesized compound. zendy.io

For instance, the synthesis of various 2-[2-(N-phenylcarbamoyl)phenoxy]alkanoic acid ethyl esters has been reported, which were then converted to their corresponding hydrazides as key intermediates for further synthesis. researchgate.net Similarly, novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives have been synthesized and characterized using these analytical methods. zendy.io

The table below provides examples of different phenylacetate esters and their molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₆H₄₄O₂ | 388.63 | 70008-90-1 |

| Benzeneacetic acid, ethyl ester | C₁₀H₁₂O₂ | 164.20 | 101-97-3 |

| Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | C₁₈H₂₄O₂ | 272.39 | 102-22-7 |

| Benzoic acid, octadecyl ester | C₂₅H₄₂O₂ | 374.60 | 10578-34-4 |

Impact of Structural Alterations on Observed Biological Activities

Structural alterations to long-chain esters, including substituted phenylacetates, can have a profound impact on their biological activities. Modifications to the alkyl chain length, the presence and position of unsaturation, and the introduction of various functional groups can all modulate the bioactivity of the parent compound.

For example, the esterification of resveratrol (B1683913), a natural polyphenol, with long-chain fatty acids has been shown to enhance its anticancer and antioxidant properties. mdpi.com The resulting mono-, di-, and tri-esters of resveratrol exhibited significant reductions in tumor cell viability and induced apoptosis in various cancer cell lines. mdpi.com Notably, the position of esterification was found to influence the antitumor activity, highlighting the importance of specific structural arrangements. mdpi.com